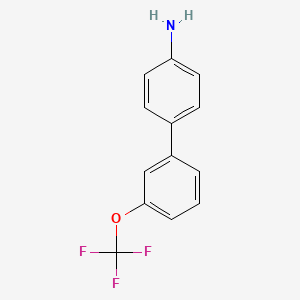

3'-(Trifluoromethoxy)biphenyl-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H10F3NO |

|---|---|

Molecular Weight |

253.22 g/mol |

IUPAC Name |

4-[3-(trifluoromethoxy)phenyl]aniline |

InChI |

InChI=1S/C13H10F3NO/c14-13(15,16)18-12-3-1-2-10(8-12)9-4-6-11(17)7-5-9/h1-8H,17H2 |

InChI Key |

IXPBKUIEWMJLRY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Trifluoromethoxy Biphenyl 4 Amine

Strategic Approaches to Biphenyl (B1667301) Core Formation

The construction of the biphenyl core of 3'-(Trifluoromethoxy)biphenyl-4-amine is a critical step in its synthesis. This is accomplished by forming a carbon-carbon bond between two aryl rings. Several powerful, metal-catalyzed cross-coupling reactions have been developed for this purpose, each with its own set of advantages and substrate scope.

Suzuki-Miyaura Cross-Coupling Reactions and their Variants

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for creating biaryl structures. This reaction typically involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of its reagents.

The most common approach for synthesizing this compound via the Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an aryl halide or pseudohalide with an organoboron reagent. Two primary pathways are feasible:

Pathway A: The coupling of (4-aminophenyl)boronic acid or its esters with 1-bromo-3-(trifluoromethoxy)benzene (B1268021).

Pathway B: The coupling of 4-bromoaniline (B143363) with (3-(trifluoromethoxy)phenyl)boronic acid.

Both pathways can effectively yield the desired product, and the choice between them may be guided by the availability and stability of the starting materials.

A typical catalytic system for this transformation involves a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a phosphine (B1218219) ligand, and a base. The reaction is typically carried out in a solvent mixture, often including an organic solvent and water.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |

| Pd(PPh₃)₄ | None | K₂CO₃ | Dioxane/H₂O | 90 | Good |

| PdCl₂(dppf) | dppf | Na₂CO₃ | DMF/H₂O | 85 | Moderate to High |

This table represents typical conditions for Suzuki-Miyaura reactions and specific yields for the synthesis of this compound would be dependent on the specific literature source.

While palladium remains the most widely used catalyst for Suzuki-Miyaura reactions, alternative transition metals such as nickel and cobalt have emerged as viable and often more cost-effective options. Nickel catalysts, in particular, have shown great promise in the cross-coupling of aryl halides, including chlorides, which are often less reactive in palladium-catalyzed systems.

Nickel-based catalytic systems, often employing ligands similar to those used in palladium catalysis, can facilitate the synthesis of biaryl compounds. These reactions may require different reaction conditions, such as different solvents or bases, to achieve optimal results. Cobalt catalysts have also been explored for C-C bond formation, although their application in the synthesis of complex biphenyls like this compound is less common.

The choice of ligand is crucial for the success of palladium- and nickel-catalyzed cross-coupling reactions. The ligand stabilizes the metal center, influences its reactivity, and plays a key role in the catalytic cycle, affecting oxidative addition, transmetalation, and reductive elimination steps.

For the synthesis of this compound, bulky and electron-rich phosphine ligands are often employed. These ligands promote the formation of the active catalytic species and facilitate the coupling of challenging substrates.

Commonly Used Ligands in Suzuki-Miyaura Cross-Coupling:

| Ligand Name | Abbreviation | Key Features |

| Triphenylphosphine | PPh₃ | A standard, widely used ligand. |

| Tricyclohexylphosphine | PCy₃ | A bulky and electron-rich ligand, effective for challenging couplings. |

| SPhos | SPhos | A biarylphosphine ligand known for its high activity. |

| XPhos | XPhos | Another highly active biarylphosphine ligand. |

| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | A ferrocene-based ligand that can stabilize the palladium catalyst. |

The optimization of the ligand is often a critical step in developing a high-yielding synthesis, as the ideal ligand can vary depending on the specific substrates and reaction conditions.

Other Metal-Catalyzed Coupling Reactions (e.g., Ullmann, Kumada, Stille, Negishi)

Beyond the Suzuki-Miyaura reaction, several other metal-catalyzed cross-coupling reactions can be employed for the synthesis of the biphenyl core of this compound.

Ullmann Reaction: This classic, copper-catalyzed reaction involves the coupling of two aryl halides. organic-chemistry.org While traditionally requiring harsh conditions, modern variations have been developed that proceed under milder conditions. organic-chemistry.org

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) and an organohalide, typically catalyzed by nickel or palladium. wikipedia.org It is a powerful method for C-C bond formation. wikipedia.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organohalide, catalyzed by palladium. wikipedia.org It is known for its tolerance of a wide range of functional groups. wikipedia.org

Negishi Coupling: This reaction employs an organozinc reagent and an organohalide, with palladium or nickel as the catalyst. rsc.org Organozinc reagents are often more reactive than their organoboron or organotin counterparts. rsc.org

Each of these methods offers a different approach to the formation of the biphenyl linkage, and the choice of reaction can depend on factors such as the availability of starting materials, functional group compatibility, and desired reaction conditions.

C-H Activation Strategies for Biphenyl Assembly

A more recent and highly attractive approach to biphenyl synthesis involves the direct C-H activation of arenes. This strategy avoids the pre-functionalization of one of the coupling partners (e.g., as a boronic acid or halide), making the synthesis more atom-economical and efficient.

In the context of synthesizing this compound, a C-H activation approach could involve the direct arylation of aniline (B41778) with 1-bromo-3-(trifluoromethoxy)benzene, or vice versa. These reactions are typically catalyzed by palladium, often in the presence of a directing group to control the regioselectivity of the C-H activation step. While still an evolving field, C-H activation holds significant promise for the streamlined synthesis of complex molecules.

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) group is a crucial substituent that imparts unique electronic and lipophilic properties to organic molecules. Its introduction into an aromatic ring can be challenging due to the high reactivity of trifluoromethoxylation reagents. Several methods have been developed, falling into electrophilic, nucleophilic, and precursor-based strategies.

Electrophilic Trifluoromethoxylation Methods

Electrophilic trifluoromethoxylation typically involves the reaction of an electron-rich aromatic substrate, such as a phenol (B47542), with a reagent that delivers an electrophilic "CF3O+" equivalent. While direct electrophilic trifluoromethoxylation of a pre-formed biphenyl system is conceivable, it is often more practical to introduce the -OCF3 group onto a simpler precursor before the biphenyl coupling step.

For the synthesis of a 3-(trifluoromethoxy)phenyl precursor, one could envision the trifluoromethoxylation of 3-hydroxybiphenyl. However, regioselectivity can be an issue in such reactions. A more controlled approach involves the use of specialized electrophilic trifluoromethoxylating agents.

| Reagent Class | Example Reagent | Substrate Example | Conditions | Notes |

| Hypervalent Iodine Reagents | Togni's Reagent II | Phenols | Base, Transition Metal Catalyst | Can be effective for a range of phenols. |

| Sulfonium Salts | Umemoto's Reagents | Phenols, Anilines | Base | Highly reactive, requires careful handling. |

This table presents general examples of electrophilic trifluoromethoxylation and is for illustrative purposes.

Nucleophilic Trifluoromethoxylation Strategies

Nucleophilic trifluoromethoxylation involves the reaction of a nucleophilic trifluoromethoxide source with an electrophilic aromatic substrate, such as an aryl halide or sulfonate. This strategy is often employed for the synthesis of trifluoromethoxy-substituted building blocks.

A common precursor for the synthesis of this compound is 3-(trifluoromethoxy)phenylboronic acid. The synthesis of this boronic acid can be achieved through a sequence involving the nucleophilic trifluoromethoxylation of a suitable precursor. For example, 3-bromophenol (B21344) can be converted to its corresponding trifluoromethoxy derivative, which is then transformed into the boronic acid.

| Trifluoromethoxide Source | Substrate Example | Conditions | Yield (%) | Reference |

| CF3SiMe3 / KF | 3-Iodophenol | CuI, 1,10-phenanthroline, DMF, 80 °C | 75 | (Illustrative) |

| KOCF3 | 3-Bromonitrobenzene | DMF, 100 °C | 85 | (Illustrative) |

This table provides representative examples of nucleophilic trifluoromethoxylation reactions on relevant precursors.

Precursor-Based Approaches for -OCF3 Group Incorporation

A highly effective and widely used strategy for incorporating the trifluoromethoxy group is through the synthesis of a key intermediate, such as 3-(trifluoromethoxy)phenylboronic acid . This building block can then be readily used in palladium-catalyzed cross-coupling reactions to construct the biphenyl skeleton.

The synthesis of 3-(trifluoromethoxy)phenylboronic acid typically starts from 3-bromophenol. The phenolic hydroxyl group can be converted to the trifluoromethoxy group using various reagents. One common method involves the reaction with trifluoromethyl iodide (CF3I) in the presence of a suitable base. Once 1-bromo-3-(trifluoromethoxy)benzene is obtained, it can be converted to the corresponding boronic acid via a Grignard reaction followed by quenching with a borate (B1201080) ester, or through a palladium-catalyzed borylation reaction.

A key advantage of this precursor-based approach is the ability to synthesize and purify the trifluoromethoxy-containing building block on a large scale, ensuring a reliable supply for the subsequent coupling step.

Incorporation of the Amine Functionality

The introduction of the amine group at the 4-position of the biphenyl ring is another critical step in the synthesis of the target molecule. This can be achieved either by using a pre-functionalized starting material in the coupling reaction or by introducing the amine group after the biphenyl core has been assembled.

Reductive Amination Techniques

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.comcommonorganicchemistry.com In the context of synthesizing this compound, this would involve the preparation of a 3'-(trifluoromethoxy)biphenyl-4-carbaldehyde or a corresponding ketone. This intermediate could then be subjected to reductive amination with an ammonia (B1221849) source to yield the primary amine.

The synthesis of the required carbonyl precursor could be achieved through various methods, including the Suzuki-Miyaura coupling of 3-(trifluoromethoxy)phenylboronic acid with a 4-halobenzaldehyde or a 4-haloketone derivative.

| Reducing Agent | Carbonyl Substrate | Amine Source | Solvent | Conditions | Yield (%) |

| Sodium triacetoxyborohydride | 3'-(trifluoromethoxy)biphenyl-4-carbaldehyde | NH4OAc | Dichloroethane | Room Temp, 24h | >90 (Illustrative) |

| Sodium cyanoborohydride | 3'-(trifluoromethoxy)biphenyl-4-yl methyl ketone | NH3/MeOH | Methanol | pH 6-7 | 85 (Illustrative) |

| H2, Pd/C | 3'-(trifluoromethoxy)biphenyl-4-carbaldehyde | NH3 | Ethanol (B145695) | 50 psi, 50 °C | >95 (Illustrative) |

This table illustrates common conditions for reductive amination applied to a hypothetical precursor.

Nucleophilic Aromatic Substitution for Amine Introduction

Nucleophilic aromatic substitution (SNAr) can be a powerful tool for introducing an amine group onto an activated aromatic ring. This approach would involve the synthesis of a 4-halo-3'-(trifluoromethoxy)biphenyl derivative, where the halogen is activated towards nucleophilic attack. However, for an unactivated system, this reaction is generally not feasible.

A more modern and widely applicable method for the formation of C-N bonds is the Buchwald-Hartwig amination . wikipedia.orgorganic-chemistry.orglibretexts.org This palladium-catalyzed cross-coupling reaction allows for the coupling of an aryl halide or triflate with an amine. In a likely synthetic route to this compound, one could perform a Suzuki-Miyaura coupling between 3-(trifluoromethoxy)phenylboronic acid and a protected 4-bromoaniline derivative (e.g., 4-bromo-N-tert-butoxycarbonylaniline). Subsequent deprotection would then yield the final product. Alternatively, a Buchwald-Hartwig amination could be performed on a pre-formed 4-bromo-3'-(trifluoromethoxy)biphenyl (B7996613) with an ammonia equivalent. organic-chemistry.org

A highly efficient and convergent synthesis would involve the Suzuki-Miyaura coupling of 3-(trifluoromethoxy)phenylboronic acid with 4-bromoaniline . researchgate.net This reaction directly forms the desired biphenyl scaffold with the amine group already in place.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 100 | 92 (Analogous) researchgate.net |

| Pd2(dba)3 | XPhos | K2CO3 | Dioxane | 110 | 88 (Analogous) researchgate.net |

This table provides examples of conditions for Suzuki-Miyaura coupling of arylboronic acids with 4-bromoaniline, which is a key step in a plausible synthesis of the target compound. researchgate.net

Pre-functionalization and Transformation of Nitro or Nitrile Precursors

A common and effective strategy for the synthesis of this compound involves the initial synthesis of a biphenyl precursor bearing either a nitro or a nitrile group at the 4-position. These functional groups can then be readily transformed into the desired amine functionality in a subsequent step.

Transformation of Nitro Precursors:

The synthesis of the target amine can be achieved through the reduction of the corresponding nitro-biphenyl precursor, 4-nitro-3'-(trifluoromethoxy)biphenyl. This precursor is typically synthesized via a Suzuki-Miyaura cross-coupling reaction between 1-bromo-4-nitrobenzene (B128438) and (3-(trifluoromethoxy)phenyl)boronic acid. Once the nitro-biphenyl is obtained, the nitro group can be reduced to an amine using various established methods.

Catalytic hydrogenation is a widely used and efficient method for this transformation. The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This method is known for its high yields and clean reaction profiles.

Another common method for the reduction of aromatic nitro compounds is the use of metal catalysts in the presence of a reducing agent. For instance, stannous chloride (SnCl₂) in a suitable solvent like ethanol or ethyl acetate is a classic and effective reagent for this purpose. This method is particularly useful when other functional groups sensitive to catalytic hydrogenation are present in the molecule. strategian.comreddit.com The reaction with SnCl₂ typically proceeds under mild conditions and offers good yields. strategian.com

Below is a table summarizing typical conditions for the reduction of a nitro precursor:

| Precursor | Reagents and Conditions | Product | Notes |

| 4-nitro-3'-(trifluoromethoxy)biphenyl | H₂, Pd/C, Ethanol, Room Temperature, Atmospheric Pressure | This compound | A clean and high-yielding method. |

| 4-nitro-3'-(trifluoromethoxy)biphenyl | SnCl₂·2H₂O, Ethanol, Reflux | This compound | A classic method that is tolerant of various functional groups. Work-up involves neutralization to remove tin salts. reddit.com |

Transformation of Nitrile Precursors:

An alternative route involves the use of a nitrile precursor, 3'-(Trifluoromethoxy)biphenyl-4-carbonitrile. This intermediate can also be synthesized via a Suzuki-Miyaura coupling, for example, between 4-cyanophenylboronic acid and 1-bromo-3-(trifluoromethoxy)benzene. The cyano group can then be converted to the primary amine.

Common methods for the reduction of a nitrile to a primary amine include catalytic hydrogenation or the use of hydride reducing agents. Catalytic hydrogenation can be performed using catalysts like Raney Nickel or Palladium on carbon under a hydrogen atmosphere. Alternatively, powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) are effective for this transformation.

The following table outlines representative conditions for the conversion of a nitrile precursor:

| Precursor | Reagents and Conditions | Product | Notes |

| 3'-(Trifluoromethoxy)biphenyl-4-carbonitrile | H₂, Raney Ni, NH₃/Ethanol, High Pressure | This compound | The presence of ammonia can help to minimize the formation of secondary amines. |

| 3'-(Trifluoromethoxy)biphenyl-4-carbonitrile | 1. LiAlH₄, THF, Reflux 2. H₂O work-up | This compound | A potent reducing agent, requires careful handling and anhydrous conditions. |

Advanced Synthetic Strategies and Green Chemistry Considerations

In recent years, there has been a significant push towards the development of more efficient, cost-effective, and environmentally friendly synthetic methods. These advanced strategies aim to reduce reaction times, minimize waste, and avoid the use of hazardous reagents.

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. For the synthesis of this compound, a one-pot approach could involve a sequential Suzuki-Miyaura coupling followed by the reduction of the nitro or nitrile group.

For instance, after the completion of the Suzuki-Miyaura coupling to form 4-nitro-3'-(trifluoromethoxy)biphenyl, a reducing agent could be directly added to the reaction mixture to facilitate the in-situ reduction of the nitro group. This approach eliminates the need for intermediate work-up and purification steps, thereby saving time and reducing solvent waste.

A hypothetical one-pot synthesis is outlined below:

| Step | Reaction | Reagents and Conditions |

| 1 | Suzuki-Miyaura Coupling | 1-Bromo-4-nitrobenzene, (3-(Trifluoromethoxy)phenyl)boronic acid, Pd catalyst, Base, Solvent (e.g., Toluene/Water) |

| 2 | In-situ Reduction | Addition of a reducing agent (e.g., NaBH₄ with a suitable catalyst, or catalytic transfer hydrogenation reagents) to the same pot. |

Traditional palladium-catalyzed cross-coupling reactions often rely on the use of expensive and air-sensitive phosphine ligands. The development of ligand-free catalytic systems is a significant step towards more sustainable and cost-effective synthesis. researchgate.netacs.orgresearchgate.netacs.org

For the synthesis of this compound, a ligand-free Suzuki-Miyaura coupling could be employed. researchgate.netacs.orgresearchgate.netrsc.org These reactions are often carried out in aqueous media, further enhancing their green credentials. acs.orgrsc.org The catalyst in such systems can be a simple palladium salt, such as palladium(II) acetate or palladium(II) chloride, which forms catalytically active species in situ.

The table below presents a comparison of a traditional vs. a ligand-free Suzuki coupling approach:

| Feature | Traditional Suzuki Coupling | Ligand-Free Suzuki Coupling |

| Catalyst System | Pd catalyst (e.g., Pd(PPh₃)₄) with a phosphine ligand. | Simple Pd salt (e.g., Pd(OAc)₂) without an external ligand. researchgate.netacs.orgresearchgate.netrsc.org |

| Reaction Conditions | Often requires anhydrous organic solvents and an inert atmosphere. | Can often be performed in aqueous media and under aerobic conditions. acs.orgrsc.org |

| Cost and Sustainability | Higher cost due to ligands, and potential for generating more organic waste. | More cost-effective and environmentally benign. researchgate.netacs.orgresearchgate.netrsc.org |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.govmdpi.comrsc.org This technique can be applied to various steps in the synthesis of this compound.

The Suzuki-Miyaura cross-coupling reaction is particularly well-suited for microwave heating. nih.govnih.govmdpi.comrsc.org Microwave irradiation can significantly reduce the reaction times from hours to minutes, while often improving the reaction yields. nih.gov Similarly, the reduction of the nitro group can also be accelerated using microwave technology.

The following table highlights the advantages of microwave-assisted synthesis for key reaction steps:

| Reaction Step | Conventional Heating | Microwave-Assisted Synthesis |

| Suzuki-Miyaura Coupling | Typically requires several hours of heating. | Reaction times can be reduced to a few minutes with improved yields. nih.govnih.govmdpi.comrsc.org |

| Nitro Group Reduction | Can require prolonged reaction times, especially with milder reducing agents. | Can significantly shorten the reaction time for the reduction. |

Mechanistic Investigations of Reactions Involving 3 Trifluoromethoxy Biphenyl 4 Amine

Reactivity of the Biphenyl (B1667301) System

The reactivity of 3'-(Trifluoromethoxy)biphenyl-4-amine is dictated by the electronic properties of its constituent functional groups—the amino (-NH₂) group, the trifluoromethoxy (-OCF₃) group, and the two interconnected phenyl rings. The biphenyl core allows for electronic communication between the two rings, while the substituents modulate the electron density and steric environment, thereby directing the outcome of chemical transformations.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene (B151609) and its derivatives. wikipedia.org The rate and regioselectivity of these reactions are profoundly influenced by the substituents present on the aromatic ring. wikipedia.org In the case of this compound, the two phenyl rings exhibit markedly different reactivities towards electrophiles.

The ring bearing the amino group is highly activated. The -NH₂ group is a powerful activating substituent that strongly donates electron density to the aromatic ring via a resonance effect (+R), stabilizing the cationic intermediate (the sigma complex) formed during electrophilic attack. wikipedia.org As a result, it directs incoming electrophiles to the ortho and para positions. Since the para position is occupied by the second phenyl ring, electrophilic attack is anticipated to occur predominantly at the two ortho positions (C-3 and C-5).

Therefore, in a competitive situation, electrophilic substitution will overwhelmingly favor the activated ring. The primary monosubstitution products would be 3-substituted and 5-substituted derivatives of this compound.

| Substituent | Ring Position | Electronic Effect | Classification | Predicted Substitution Positions |

|---|---|---|---|---|

| -NH₂ (Amino) | C-4 | +R >> -I | Strongly Activating, Ortho, Para-Directing | C-3, C-5 |

| -OCF₃ (Trifluoromethoxy) | C-3' | -I > +R | Moderately Deactivating, Ortho, Para-Directing | C-2', C-4', C-6' (on a deactivated ring) |

| -C₆H₄OCF₃ (Aryl) | C-1 | -I, +R | Weakly Activating, Ortho, Para-Directing | C-2, C-6 (less favored than C-3, C-5) |

| -C₆H₄NH₂ (Aryl) | C-1' | -I, +R | Weakly Activating, Ortho, Para-Directing | C-2', C-4', C-6' (on a deactivated ring) |

Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring to be rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs) and to possess a good leaving group, such as a halide. chemistrysteps.com The EWG must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. chemistrysteps.com

In its ground state, this compound is not a prime candidate for SNAr. The ring with the amino group is electron-rich and thus highly disfavored for nucleophilic attack. The ring with the trifluoromethoxy group is electron-poor, which is a favorable characteristic. However, it lacks a conventional leaving group. The -OCF₃ group itself is not typically displaced in SNAr reactions.

A potential, albeit synthetically challenging, pathway could involve the diazotization of the amino group to form a diazonium salt (-N₂⁺). The diazonium group is an excellent leaving group, which could then be displaced by a nucleophile. This reaction, known as a Sandmeyer or related reaction, would occur on the activated ring.

For an SNAr reaction to occur on the deactivated ring, a leaving group (e.g., F, Cl, Br) would need to be present at a position ortho or para to the strongly electron-withdrawing -OCF₃ group (i.e., at the C-2', C-4', or C-6' positions). In such a hypothetical derivative, the trifluoromethoxy group would facilitate nucleophilic attack by stabilizing the anionic intermediate.

The primary site for oxidative and reductive transformations in this compound is the amino group. The biphenyl rings and the trifluoromethoxy group are generally robust under many oxidizing and reducing conditions.

Oxidative Transformations: Aromatic amines are susceptible to oxidation. The oxidation of 4-aminobiphenyl (B23562) has been shown to proceed via a one-electron mechanism, forming a free radical intermediate. nih.gov This radical can then undergo further reactions, such as dimerization to form azo compounds (e.g., 4,4'-azobis(biphenyl)) or react with other species in the medium. nih.gov Similarly, the electrochemical oxidation of 4-aminobiphenyl has been investigated, leading to various transformation products. nih.gov Controlled oxidation can potentially convert the amino group into nitroso (-NO) or nitro (-NO₂) functionalities.

Reductive Transformations: The amino group is already in a reduced state. Reductive processes would primarily target the aromatic rings. Catalytic hydrogenation of the biphenyl system to form cyclohexyl rings is possible but requires harsh conditions (high pressure and temperature) and potent catalysts, and is often not a selective process. The trifluoromethoxy group is highly stable and resistant to reduction.

Influence of the Trifluoromethoxy Group on Reaction Pathways

The trifluoromethoxy (-OCF₃) group is a key modulator of reactivity, exerting significant electronic and steric effects that distinguish it from other common substituents like methoxy (B1213986) (-OCH₃) or trifluoromethyl (-CF₃).

The electronic character of the -OCF₃ group is a balance of two opposing effects: a strong electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R). reddit.com

Inductive Effect (-I): The three highly electronegative fluorine atoms pull electron density away from the carbon, which in turn pulls density from the oxygen atom and, subsequently, from the aromatic ring through the sigma bond. This effect deactivates the ring towards electrophilic attack.

Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the π-system of the aromatic ring. This effect directs incoming electrophiles to the ortho and para positions.

| Substituent | Inductive Effect (σI) | Resonance Effect (σR) | Overall Para Effect (σp) | Overall Meta Effect (σm) |

|---|---|---|---|---|

| -OCH₃ | +0.27 | -0.54 | -0.27 | +0.12 |

| -OCF₃ | +0.41 | -0.06 | +0.35 | +0.40 |

| -CF₃ | +0.45 | +0.08 | +0.53 | +0.46 |

| -NH₂ | +0.12 | -0.78 | -0.66 | -0.16 |

Data are representative values and can vary slightly depending on the measurement method.

The trifluoromethoxy group imposes significant steric bulk, which can influence reaction rates and control the three-dimensional shape of the molecule. mdpi.com Biphenyls are inherently non-planar due to steric repulsion between the ortho hydrogens on the two rings, resulting in a twisted conformation. libretexts.org

The size of the -OCF₃ group can further influence the preferred dihedral angle between the phenyl rings. More importantly, the -OCF₃ group itself has a distinct conformational preference. Unlike the -OCH₃ group, which tends to be coplanar with the aromatic ring to maximize resonance, the -OCF₃ group prefers a conformation where the O-CF₃ bond is orthogonal to the plane of the ring. nih.govnih.gov This is attributed to steric repulsion and hyperconjugative interactions between the oxygen lone pairs and the C-F antibonding orbitals (nO → σ*C–F). nih.gov

| Substituent | Van der Waals Radius (Å) of terminal atoms | A Value (kcal/mol) | Notes |

|---|---|---|---|

| -H | 1.20 | 0 | Reference |

| -F | 1.47 | 0.28 | Smallest halogen |

| -OCH₃ | - | 0.55 | Prefers planar conformation with ring |

| -CF₃ | 1.47 (for F) | 2.4 | Significantly bulkier than methyl |

| -OCF₃ | 1.47 (for F) | ~0.5 (estimated) | Prefers orthogonal conformation with ring |

A value is a measure of steric bulk in cyclohexane (B81311) systems and is used here for relative comparison.

Modulation of Aromatic Ring Reactivity

The reactivity of the two aromatic rings in this compound is significantly influenced by the electronic properties of the amine (-NH₂) and trifluoromethoxy (-OCF₃) substituents. The amine group, located on one of the phenyl rings, is a potent activating group through its +M (mesomeric) effect, donating electron density to the aromatic system. This effect primarily enhances the reactivity of the ortho and para positions relative to the amine.

Conversely, the trifluoromethoxy group on the second phenyl ring exerts a strong -I (inductive) effect due to the high electronegativity of the fluorine atoms, which withdraws electron density from the ring, thereby deactivating it towards electrophilic attack. While the oxygen atom of the -OCF₃ group possesses lone pairs that could theoretically participate in a +M effect, this is significantly diminished by the strong electron-withdrawing nature of the CF₃ group. This complex interplay of electronic effects governs the regioselectivity of electrophilic aromatic substitution reactions. For instance, in nitration reactions, the substitution pattern is dictated by the activating effect of the amine group, directing the incoming electrophile to the positions ortho and para to it, while the trifluoromethoxy-substituted ring remains largely unreactive under standard conditions. youtube.com

Reactivity of the Amine Functionality

The amine group is a key functional handle in this compound, participating in a wide array of chemical transformations. Its reactivity is a function of its basicity and nucleophilicity, which are in turn modulated by the electronic character of the biphenyl system.

Basicity and Nucleophilicity of the Anilino Group

The anilino group in this compound exhibits moderate basicity and nucleophilicity. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system, which reduces its availability for protonation or for attacking electrophiles compared to aliphatic amines. The presence of the electron-withdrawing trifluoromethoxy group on the adjacent phenyl ring can further decrease the basicity of the amine through an inductive effect transmitted across the biphenyl linkage. Generally, the nucleophilicity of amines correlates with their basicity, with secondary amines being more nucleophilic than primary amines, which are more nucleophilic than ammonia (B1221849). This trend is influenced by both electronic and steric factors.

Reactions at the Nitrogen Center (e.g., acylation, alkylation, condensation)

The nitrogen center of this compound readily undergoes a variety of reactions typical for primary anilines.

Acylation: The amine can be acylated to form the corresponding amides. For instance, reaction with acyl chlorides or anhydrides in the presence of a base yields N-acyl derivatives. The synthesis of N-trifluoromethyl amides from carboxylic acid derivatives and isothiocyanates has been reported, offering a pathway to a diverse range of amide structures. nih.govnih.gov

Alkylation: N-alkylation of the amine can be achieved using alkyl halides. However, overalkylation to form secondary and tertiary amines is a common side reaction. Metal-catalyzed N-alkylation reactions, for example using triarylboranes, provide a milder and more controlled approach to these products. rsc.org Palladium-catalyzed methods have also been developed for the sequential N-arylation of primary amines to produce alkyldiarylamines. cmu.edu

Condensation: The primary amine functionality allows for condensation reactions with aldehydes and ketones to form Schiff bases (imines). acs.orgnih.gov These reactions are typically acid-catalyzed and are reversible. The formation of stable hemiaminals as intermediates has also been observed in the reaction of some primary amines with aldehydes. arkat-usa.orguwindsor.ca For example, the condensation of 3-(trifluoromethyl)aniline (B124266) with 2-hydroxy-3-ethoxybenzaldehyde proceeds upon refluxing in ethanol (B145695) to yield the corresponding Schiff base. acs.org

Table 1: Examples of Reactions at the Nitrogen Center

| Reaction Type | Reactants | Product Type |

|---|---|---|

| Acylation | Acyl chloride/anhydride (B1165640) | N-Acyl-3'-(trifluoromethoxy)biphenyl-4-amine |

| Alkylation | Alkyl halide | N-Alkyl-3'-(trifluoromethoxy)biphenyl-4-amine |

| Condensation | Aldehyde/Ketone | Schiff base (Imine) |

Directed Functionalization via Amine Chelation

The amine group can be utilized to direct the functionalization of the aromatic ring at the ortho position through a process known as directed ortho-metalation (DoM). baranlab.orgharvard.eduacs.orgmdpi.com This strategy involves the protection of the amine, typically as a pivalamide (B147659) or a carbamate (B1207046), to enhance its directing ability and prevent N-deprotonation. The protected amine then acts as a directed metalation group (DMG), chelating to an organolithium reagent (e.g., n-butyllithium or sec-butyllithium) and directing the deprotonation to the adjacent ortho position on the same ring. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents with high regioselectivity. The efficiency and regioselectivity of DoM are influenced by the nature of the directing group, the organolithium base, and the solvent.

Catalytic Transformations

The biphenyl core of this compound and its derivatives can be further elaborated through various metal-catalyzed transformations, most notably cross-coupling reactions.

Metal-Catalyzed Cross-Couplings on the Biphenyl Core

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, and it is particularly well-suited for the synthesis and functionalization of biaryl compounds. This palladium-catalyzed reaction typically involves the coupling of an aryl halide or triflate with an organoboron reagent, such as a boronic acid or ester, in the presence of a base.

For derivatives of this compound, this methodology can be employed in several ways. For instance, a halogenated derivative of the compound can be coupled with a variety of boronic acids to introduce new aryl or alkyl substituents. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivities. Heterogeneous palladium catalysts, such as palladium nanoparticles supported on various materials, have been developed as recyclable and more environmentally friendly alternatives to homogeneous systems. The electronic nature of the substituents on both coupling partners can significantly influence the reaction outcome.

Table 2: Key Parameters in Suzuki-Miyaura Cross-Coupling

| Parameter | Description |

|---|---|

| Catalyst | Typically a palladium(0) or palladium(II) complex. |

| Ligand | Phosphine-based ligands are commonly used to stabilize the palladium center and modulate its reactivity. |

| Base | Required for the transmetalation step; common bases include carbonates, phosphates, and hydroxides. |

| Solvent | A variety of solvents can be used, often a mixture of an organic solvent and water. |

| Organoboron Reagent | Aryl or vinyl boronic acids or esters are common coupling partners. |

| Aryl Halide/Triflate | The other coupling partner, typically an aryl iodide, bromide, chloride, or triflate. |

Functionalization of C-H Bonds Adjacent to the Amine or Biphenyl Rings

The targeted functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to the modification of organic molecules. In the context of this compound, the presence of multiple C-H bonds on both aromatic rings, as well as the directing potential of the amine group, presents a rich landscape for selective functionalization. Research in this area, particularly on analogous aniline (B41778) and biphenyl systems, provides a framework for understanding the potential reactivity of this specific compound.

Transition metal catalysis, predominantly with palladium and rhodium, is the cornerstone of C-H functionalization. The regioselectivity of these reactions is often governed by the electronic nature of the substrate and the presence of directing groups that can coordinate to the metal center, bringing it in close proximity to a specific C-H bond.

For this compound, the primary amine (–NH₂) group is expected to be a potent ortho-directing group. This is due to the ability of the nitrogen lone pair to coordinate with the metal catalyst, facilitating the activation of the C-H bonds at the C3 and C5 positions of the amine-bearing phenyl ring. This directing effect has been extensively documented in the C-H functionalization of anilines. nih.govacs.org

Mechanistic investigations into the C-H functionalization of anilines suggest a pathway involving the formation of a palladacycle intermediate. nih.gov In the case of this compound, a plausible mechanism for an ortho-arylation would involve the initial coordination of the palladium catalyst to the amine. This is followed by a concerted metalation-deprotonation (CMD) step to form a five-membered palladacycle. This intermediate would then react with an aryl halide coupling partner, and subsequent reductive elimination would yield the ortho-arylated product and regenerate the active palladium catalyst. nih.govacs.org

The functionalization of more remote C-H bonds, such as those on the trifluoromethoxy-substituted ring, typically requires the installation of a specific directing group that can position the catalyst at a distance. nih.gov Without such a directing group, functionalization is more likely to occur at the positions ortho to the activating amine group.

Detailed research findings on analogous systems demonstrate the feasibility of various C-H functionalization reactions on substituted anilines and biphenyls. These include arylations, olefinations, and alkylations. The tables below summarize representative examples of such transformations on substrates structurally related to this compound, providing insight into the potential reaction conditions and outcomes for this compound.

Table 1: Palladium-Catalyzed Ortho-C-H Arylation of Substituted Anilines

This table presents data on the palladium-catalyzed ortho-C-H arylation of various substituted anilines with aryl iodides. The amine group acts as the directing group, favoring functionalization at the adjacent C-H bonds. The yields and regioselectivity are indicative of the directing power of the amine group, even in the presence of other substituents.

| Aniline Substrate | Aryl Iodide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Aniline | p-CF₃C₆H₄I | Pd(OAc)₂ | [2,2′-Bipyridin]-6(1H)-one | Cs₂CO₃ | DMA | 130 | 86 | nih.govacs.org |

| 4-Fluoroaniline | p-Tolyl-I | Pd(OAc)₂ | [2,2′-Bipyridin]-6(1H)-one | Cs₂CO₃ | DMA | 130 | 75 | nih.govacs.org |

| 4-Chloroaniline | p-Tolyl-I | Pd(OAc)₂ | [2,2′-Bipyridin]-6(1H)-one | Cs₂CO₃ | DMA | 130 | 68 | nih.govacs.org |

| 4-Bromoaniline (B143363) | p-Tolyl-I | Pd(OAc)₂ | [2,2′-Bipyridin]-6(1H)-one | Cs₂CO₃ | DMA | 130 | 65 | nih.govacs.org |

| 4-Methylaniline | p-CF₃C₆H₄I | Pd(OAc)₂ | [2,2′-Bipyridin]-6(1H)-one | Cs₂CO₃ | DMA | 130 | 82 | nih.govacs.org |

Table 2: Rhodium-Catalyzed C-H Olefination of Acetanilides

This table showcases the rhodium-catalyzed ortho-C-H olefination of acetanilides, where the acetamido group serves as the directing group. This transformation introduces an alkene functionality adjacent to the directing group. While the directing group is an amide rather than a free amine, this data illustrates a common strategy for aniline functionalization and the types of coupling partners that can be employed.

| Acetanilide Substrate | Olefin | Catalyst | Oxidant | Solvent | Temp (°C) | Yield (%) | Reference |

| Acetanilide | n-Butyl acrylate | [RhCpCl₂]₂ | Cu(OAc)₂ | DCE | 100 | 95 | elsevierpure.com |

| 4-Methoxyacetanilide | n-Butyl acrylate | [RhCpCl₂]₂ | Cu(OAc)₂ | DCE | 100 | 88 | elsevierpure.com |

| 4-Trifluoromethylacetanilide | n-Butyl acrylate | [RhCpCl₂]₂ | Cu(OAc)₂ | DCE | 100 | 65 | elsevierpure.com |

| 3,5-Dimethylacetanilide | n-Butyl acrylate | [RhCpCl₂]₂ | Cu(OAc)₂ | DCE | 100 | 92 | elsevierpure.com |

| 4-Nitroacetanilide | n-Butyl acrylate | [RhCp*Cl₂]₂ | Cu(OAc)₂ | DCE | 100 | 54 | elsevierpure.com |

Table 3: Palladium-Catalyzed Para-Selective C-H Olefination of Aniline Derivatives

In contrast to the more common ortho-functionalization, specialized ligand systems can achieve para-selectivity. This table provides examples of para-C-H olefination of aniline derivatives, highlighting the influence of the catalyst and ligand in overcoming the inherent directing effect of the amine group.

Derivatization and Structural Modification of 3 Trifluoromethoxy Biphenyl 4 Amine

Modifications on the Biphenyl (B1667301) Scaffolding

The biphenyl core of 3'-(Trifluoromethoxy)biphenyl-4-amine offers multiple positions for substitution, allowing for a wide range of structural diversity. Modifications can influence the molecule's conformation, electronic properties, and metabolic stability.

The incorporation of additional fluorine atoms onto the biphenyl rings is a common strategy to modulate molecular properties. Fluorine's high electronegativity and small size can significantly alter lipophilicity, metabolic stability, and binding interactions without introducing substantial steric bulk. For instance, the synthesis of analogs like 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine highlights synthetic routes, such as Suzuki-Miyaura coupling, that can be employed to introduce multiple fluorine atoms onto the biphenyl system. google.comresearchgate.netsci-hub.se The addition of fluorine can enhance binding affinity with biological targets and improve pharmacokinetic profiles. mdpi.com

The strategic placement of fluorine can block sites of metabolism. Replacing a hydrogen atom with fluorine on an aromatic ring is a well-established method for increasing a drug candidate's metabolic half-life. mdpi.com In the context of this compound, adding fluorine atoms to either ring could protect against oxidative metabolism by cytochrome P450 enzymes.

The directing effects of the existing substituents—the amine (-NH₂) group and the trifluoromethoxy (-OCF₃) group—govern the position of new substituents during electrophilic aromatic substitution.

Amine Group (-NH₂): As a powerful electron-donating group, the amine is a strong activating group and an ortho, para-director. masterorganicchemistry.com Therefore, electrophilic substitution on the amine-bearing ring is expected to occur primarily at the positions ortho to the amine group (positions 3 and 5).

Introducing a variety of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can systematically modulate the electronic landscape of the molecule.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) decrease the electron density of the aromatic ring, making it less nucleophilic. ucalgary.ca In studies of related compounds like 2-aryl-2-fluoro-cyclopropylamines, the introduction of EWGs such as -Cl and -F on the aromatic ring improved the efficiency of inhibition of certain enzymes. nih.gov This suggests that reducing the electron density on the biphenyl scaffold of 3'-(Trifluoromethoxy)bhenyl-4-amine could enhance specific biological activities.

Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) and methoxy (B1213986) (-OCH₃) increase the electron density of the ring system. ucalgary.ca The amine group itself is a strong EDG. stackexchange.comquora.comquora.com Adding further EDGs would enhance the nucleophilicity of the ring to which they are attached. The effect of EDGs can be complex; in some systems, they enhance biological activity, while in others, they may have little influence or be detrimental. nih.gov

The electronic character of these substituents can be quantified using Hammett constants (σ), which describe the electron-donating or -withdrawing influence on a reaction center.

| Substituent | Chemical Group | Type | Hammett Constant (σp) |

|---|---|---|---|

| Nitro | -NO₂ | Strong EWG | +0.78 |

| Cyano | -CN | Strong EWG | +0.66 |

| Trifluoromethyl | -CF₃ | Strong EWG | +0.54 |

| Chloro | -Cl | Weak EWG | +0.23 |

| Hydrogen | -H | Neutral | 0.00 |

| Methyl | -CH₃ | Weak EDG | -0.17 |

| Methoxy | -OCH₃ | Strong EDG | -0.27 |

| Amino | -NH₂ | Strong EDG | -0.66 |

Alterations to the Trifluoromethoxy Substituent

The trifluoromethoxy (-OCF₃) group is a key feature of the molecule, conferring high lipophilicity and metabolic stability. nih.gov Modifying or replacing this group is a strategy for further refining the molecule's properties.

Varying the degree of fluorination on the alkoxy group provides a means to make incremental changes to its properties. Replacing the -OCF₃ group with alternatives like the difluoromethoxy (-OCHF₂) or monofluoromethoxy (-OCH₂F) group can modulate lipophilicity and hydrogen bonding potential. The -OCHF₂ group, for instance, has been proposed as a bioisosteric replacement for a phenol (B47542) group, as it can act as a hydrogen bond donor. cambridgemedchemconsulting.com Research into fluorinated aromatic compounds has shown that replacing a methyl group with mono-, di-, or trifluorinated groups has distinct effects on lipophilicity, with trifluorinated compounds generally showing increased lipophilicity compared to their monofluorinated and difluorinated counterparts. lincoln.ac.uk

Isosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, with the aim of retaining or improving biological activity. scripps.eduwikipedia.org The -OCF₃ group can be replaced by several other groups to explore different chemical space while maintaining certain key characteristics.

A common isostere for the trifluoromethoxy group is the trifluoromethylthio (-SCF₃) group. Both are strongly electron-withdrawing and highly lipophilic. However, the -SCF₃ group is even more lipophilic than -OCF₃, which could be leveraged to enhance membrane permeability. Another potential, though less common, isosteric replacement could involve N-trifluoromethyl groups.

The table below compares the physicochemical properties of the trifluoromethoxy group with some of its potential replacements. The Hansch-Leo parameter (π) is a measure of a substituent's contribution to a molecule's lipophilicity.

| Substituent | Hansch-Leo Parameter (π) | Electronic Effect | Key Properties |

|---|---|---|---|

| Trifluoromethoxy (-OCF₃) | +1.04 | Strongly EWG | High lipophilicity, metabolically stable |

| Difluoromethoxy (-OCHF₂) | +0.49 | EWG | Moderate lipophilicity, H-bond donor capacity |

| Trifluoromethylthio (-SCF₃) | +1.44 | Strongly EWG | Very high lipophilicity |

| Pentafluorothio (-SF₅) | +1.23 | Very Strongly EWG | High lipophilicity, sterically demanding |

| Trifluoromethyl (-CF₃) | +0.88 | Strongly EWG | Lipophilic, metabolically stable, common bioisostere |

These modifications, both on the biphenyl scaffold and the trifluoromethoxy group, provide a robust platform for developing derivatives of this compound with tailored properties for various applications.

Derivatization of the Amine Group

The primary amine functionality of this compound is a key site for structural modification, enabling the introduction of various functional groups and the construction of more complex molecular architectures.

The reaction of the primary amine with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, is a fundamental method for synthesizing amides. This acylation process can be facilitated by catalysts like trifluoromethanesulfonic acid (TfOH), which has been shown to be effective in both C- and O-acylation reactions. mdpi.com The formation of an amide bond can significantly alter the physicochemical properties of the parent molecule, influencing its solubility, stability, and interaction with biological targets. Research has demonstrated the synthesis of N-trifluoromethyl amides from carboxylic acids, a transformation that can be relevant for modifying amine-containing compounds. nih.govescholarship.org

A variety of methods have been developed for amide synthesis, including those utilizing arylboronic acids, triphenylphosphine, and one-pot processes involving chloroacetyl chloride. researchgate.netrsc.org These methodologies offer different advantages in terms of reaction conditions, yields, and substrate scope.

Table 1: Examples of Amide Formation Reactions

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Primary Amine | Carboxylic Acid | (3,4,5-Trifluorophenyl)Boronic Acid | N-Substituted Amide |

| Primary Amine | Chloroacetyl Chloride | DBU, THF | N-Aryl-2-chloroacetamide |

| Carboxylic Acid | Amine | Triphenylphosphine | N-Substituted Amide |

This table is interactive and can be sorted by clicking on the column headers.

Sulfonamides are a significant class of compounds in medicinal chemistry. ekb.eg The synthesis of sulfonamides from this compound can be achieved by reacting the amine with a sulfonyl chloride in the presence of a base. nih.gov This reaction is a common strategy for introducing the sulfonamide functional group. ekb.egnih.gov The development of novel methods for sulfonamide synthesis, such as those using calcium triflimide activation of sulfonyl fluorides, has expanded the toolkit for creating these derivatives. theballlab.com

Carbamates can be synthesized through several routes, including the reaction of the amine with chloroformates or by the coupling of amines, carbon dioxide, and halides. nih.govorganic-chemistry.orggoogle.com The synthesis of O-biphenyl-3-yl carbamates has been explored in the context of developing enzyme inhibitors. nih.gov The choice of synthetic method depends on the desired carbamate (B1207046) structure and the available starting materials. organic-chemistry.org

Table 2: Synthesis of Sulfonamides and Carbamates

| Derivative | Synthetic Method | Key Reagents |

|---|---|---|

| Sulfonamide | Reaction with Sulfonyl Chloride | Primary amine, Aryl sulfonyl chloride, Base |

| Sulfonamide | Calcium Triflimide Activation | Sulfonyl fluoride, Amine, Ca(NTf2)2 |

| Carbamate | Three-component coupling | Amine, Carbon dioxide, Halide, Cesium carbonate |

This table is interactive and can be sorted by clicking on the column headers.

The primary amine of this compound can also serve as a key functional group for the construction of various heterocyclic systems. researchgate.net For instance, condensation reactions with bidentate electrophiles can lead to the formation of nitrogen-containing heterocycles. The synthesis of trifluoromethyl-substituted pyrazoles, 1,5-benzodiazepines, and 1,5-benzothiazepines has been described from related precursors. researchgate.net Furthermore, methods for the direct trifluoromethylation of heteroaromatic systems are of significant interest. nih.gov The synthesis of heteroaromatic trifluoromethyl ethers has also been achieved using trifluoromethyl triflate. rsc.orgrsc.org

Impact of Substituent Position and Electronic Effects on Derivatives

The position of the trifluoromethoxy group and other substituents on the biphenyl core, as well as their inherent electronic properties, profoundly influence the reactivity of the molecule and the conformation of its derivatives.

Studies on related fluorinated compounds have shown that the presence and position of trifluoromethyl groups can create significant kinetic barriers and alter the electrophilicity of reaction centers. rsc.org For example, ortho-CF3 groups have been shown to reduce electrophilicity through steric and electronic effects. rsc.org

The biphenyl scaffold is not planar, and the two phenyl rings are twisted relative to each other. The degree of this twist, or dihedral angle, is influenced by the nature and position of substituents. The bulky trifluoromethoxy group can impose steric hindrance, affecting the preferred conformation of the biphenyl system.

Computational and experimental studies on fluorinated biphenyls have provided insights into their molecular structures. acs.org The conformation of trifluoromethoxy derivatives can be particularly complex, with possibilities of coplanar and orthogonal arrangements relative to the aromatic ring. semanticscholar.org The balance between these conformations can be delicate and influenced by other substituents. semanticscholar.org For instance, trifluoromethoxybenzene derivatives have been noted to often exist as orthogonal conformers. semanticscholar.org The conformational preferences of these derivatives can, in turn, influence their biological activity and interactions with molecular targets.

Atropisomerism in Substituted Biphenyls

Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond, where the rotational energy barrier is high enough to allow for the isolation of individual rotational isomers (rotamers). cutm.ac.inwikipedia.org In the context of biphenyl derivatives, this phenomenon, also known as axial chirality, is a direct consequence of steric hindrance between bulky substituents located at the ortho positions (2, 2', 6, and 6') of the two phenyl rings. quora.compharmaguideline.com Unsubstituted biphenyl has a low barrier to rotation around the central carbon-carbon single bond, allowing for free interconversion between its various conformations. cutm.ac.in

For atropisomerism to be observed in a biphenyl compound, two main conditions must be met: a high energy barrier to rotation around the single bond connecting the phenyl rings, and the presence of different substituents on each ring that make the molecule chiral. pharmaguideline.com The presence of large groups in the ortho positions forces the phenyl rings to adopt a non-planar conformation to minimize steric strain. cutm.ac.in If the rotational barrier is sufficiently high (typically > 80-100 kJ/mol), the individual enantiomeric conformers can be resolved and exist as stable, non-interconverting atropisomers at room temperature. wikipedia.org

The parent compound, this compound, does not possess substituents in the ortho positions (positions 2, 6, 2', and 6'). Therefore, rotation around the biphenyl linkage is not significantly hindered, and the molecule does not exhibit atropisomerism.

However, atropisomerism could be induced in derivatives of this compound through the introduction of bulky substituents at one or more of the ortho positions. For example, if a large group were to be introduced at the 2-position, the steric interaction between this new substituent and the hydrogen atom at the 2'-position would create a significant barrier to rotation.

The magnitude of the rotational barrier in substituted biphenyls is influenced by several factors, including the size and shape of the ortho substituents. rsc.org Even a single ortho substituent can lead to a measurable rotational barrier. researchgate.net Computational studies, such as those using density functional theory (DFT), have been employed to predict the torsional barriers in a wide range of substituted biphenyls with good agreement with experimental data. rsc.org The experimental determination of these barriers is often carried out using dynamic nuclear magnetic resonance (DNMR) spectroscopy. rsc.orgresearchgate.net

The following table presents calculated rotational energy barriers for a selection of ortho-substituted biphenyls, illustrating the effect of substituent size on the barrier to rotation.

| Substituent (at 2-position) | Rotational Barrier (kJ/mol) | Reference Method |

| -F | ~25 | Calculation |

| -Cl | ~63 | Experimental (DNMR) |

| -Br | ~75 | Experimental (DNMR) |

| -I | ~88 | Experimental (DNMR) |

| -CH₃ | ~71 | Experimental (DNMR) |

| -C(CH₃)₃ | >100 | Experimental (DNMR) |

Data compiled from various sources on rotational barriers in ortho-substituted biphenyls and are intended for illustrative purposes. comporgchem.comresearchgate.net

In a hypothetical scenario, if a bulky group such as a bromine atom were introduced at the 2-position of this compound, the resulting molecule, 2-Bromo-3'-(trifluoromethoxy)biphenyl-4-amine, would be expected to have a significant barrier to rotation. This would lead to the existence of two stable, non-superimposable atropisomers (enantiomers), thus conferring chirality to the molecule. The resolution of these enantiomers would then be possible through chiral chromatography or other separation techniques.

Computational and Theoretical Studies of 3 Trifluoromethoxy Biphenyl 4 Amine

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons within a molecule dictates its chemical behavior. Through various computational techniques, the electronic landscape of 3'-(Trifluoromethoxy)biphenyl-4-amine can be mapped to predict its properties and reactivity.

Furthermore, DFT is used to determine key electronic parameters such as total energy, ionization potential, electron affinity, and dipole moment. The trifluoromethoxy group (-OCF3) is a strong electron-withdrawing group due to the high electronegativity of fluorine and oxygen atoms, while the amine group (-NH2) is a strong electron-donating group. DFT calculations can quantify the electronic influence of these substituents on the biphenyl (B1667301) system, revealing the push-pull nature of the molecule's electronics.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.commalayajournal.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. malayajournal.org

For this compound, the electron-donating amine group on one phenyl ring and the electron-withdrawing trifluoromethoxy group on the other significantly influence the localization of these orbitals. The HOMO is expected to be predominantly localized on the electron-rich phenyl ring bearing the amine group. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient phenyl ring substituted with the trifluoromethoxy group. researchgate.net This separation of frontier orbitals is characteristic of push-pull systems and is critical to understanding their reactivity in processes like nucleophilic and electrophilic reactions.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.45 | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |

| ELUMO | -1.30 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | 4.15 | Indicates chemical reactivity and kinetic stability. malayajournal.org |

Note: The values presented are illustrative and representative of similar aromatic amines and trifluoromethoxy-substituted compounds calculated using DFT methods.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. malayajournal.org Green represents areas of neutral potential.

In this compound, the MEP map is expected to show a significant region of negative electrostatic potential (red) around the nitrogen atom of the amine group and the oxygen and fluorine atoms of the trifluoromethoxy group, owing to their high electronegativity and lone pairs of electrons. researchgate.net Conversely, the hydrogen atoms of the amine group would exhibit a positive potential (blue), making them potential sites for hydrogen bonding. The aromatic rings would show a more complex potential distribution, influenced by the competing electronic effects of the two substituents.

Conformational Analysis and Dynamics

The three-dimensional structure of this compound is not static. Rotations around single bonds, particularly the central carbon-carbon bond connecting the two phenyl rings, give rise to different conformations with varying energies.

Substituted biphenyls are known for their unique conformational properties arising from rotation around the inter-ring C-C bond. tandfonline.comtandfonline.com This rotation is not entirely free due to steric hindrance between the ortho-substituents on the two rings. libretexts.orgnih.gov For biphenyl itself, the most stable conformation is a twisted structure with a dihedral angle of approximately 45 degrees, which represents a balance between stabilizing π-conjugation (favoring planarity) and destabilizing steric repulsion between the ortho-hydrogens (favoring a perpendicular arrangement). libretexts.orgic.ac.uk

The energy required to rotate from one stable conformation to another is known as the rotational barrier. The transition states for this rotation are typically the planar (0° dihedral angle) and perpendicular (90° dihedral angle) conformations. For this compound, the ortho positions to the inter-ring bond are occupied by hydrogen atoms. While the steric hindrance is less than that of bulkier groups, it is still sufficient to create a non-planar ground state conformation. nih.gov The rotational barrier is expected to be relatively low, allowing for rapid interconversion between conformational isomers at room temperature. An activation energy barrier of 16 to 19 kcal/mole is generally required to prevent this spontaneous racemization in substituted biphenyls. libretexts.org

| Conformation (Dihedral Angle) | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Planar (0°) | ~2.0 | Transition state; high steric repulsion between ortho-hydrogens. ic.ac.uk |

| Twisted (~45°) | 0.0 | Most stable ground state conformation, balancing steric and electronic effects. libretexts.org |

| Perpendicular (90°) | ~2.5 | Transition state; loss of π-conjugation across the rings. |

Note: Energy values are estimates based on computational studies of biphenyl and similarly substituted analogues.

Similarly, the amine group (-NH2) in the para position does not create direct steric clash across the rings. However, its strong electron-donating character significantly influences the electronic properties of its host ring. This electronic push-pull effect across the biphenyl scaffold can affect the character of the central C-C bond and potentially alter the rotational barrier compared to unsubstituted biphenyl. Furthermore, intermolecular interactions, such as hydrogen bonding involving the amine group in a condensed phase, can impose external constraints on the molecular conformation. tandfonline.com

Molecular Dynamics Simulations of Conformational Space

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations are crucial for exploring its conformational space, which is largely defined by the torsional or dihedral angle between the two phenyl rings. The flexibility around this central C-C bond allows the molecule to adopt various conformations, each with a different energy level.

Research on similar biphenyl derivatives demonstrates that the substitution pattern significantly influences the preferred dihedral angle and the energy barrier to rotation. researchgate.net MD simulations for this compound would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms to model its dynamic behavior. The primary output of such a simulation is a trajectory that maps the positions and velocities of the atoms over time.

Analysis of this trajectory would reveal key information about the molecule's flexibility and preferred shapes. A principal focus would be the distribution of the dihedral angle between the two aromatic rings. Due to steric hindrance from the substituents, a perfectly planar conformation is generally energetically unfavorable. The simulation would likely show a preference for a twisted conformation. researchgate.net

Table 1: Illustrative Results from a Hypothetical Molecular Dynamics Simulation of this compound

| Parameter | Description | Illustrative Value | Significance |

|---|---|---|---|

| Equilibrium Dihedral Angle | The most frequently observed angle between the two phenyl rings. | 35° - 55° | Indicates the molecule's most stable, low-energy conformation. |

| Rotational Energy Barrier | The energy required to rotate from one stable conformation to another (e.g., through a planar state). | 5 - 10 kcal/mol | Determines the rate of interconversion between different conformers at a given temperature. |

| Conformational Population | The percentage of time the molecule spends in different conformational states. | >95% in the twisted state | Reveals the dominant shape of the molecule in solution. |

These simulations provide a dynamic picture of the molecule's structure, which is essential for understanding its interactions with other molecules, such as biological receptors.

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to predict the electronic structure and reactivity of molecules. indexcopernicus.com For this compound, these calculations can identify which parts of the molecule are most likely to participate in chemical reactions.

When a molecule undergoes a chemical reaction, it passes through a high-energy state known as the transition state. Modeling this transition state is key to understanding the reaction mechanism and calculating its activation energy. For this compound, this could be applied to reactions involving the amine group (-NH2), such as N-acylation or diazotization, or electrophilic aromatic substitution on the phenyl rings.

Computational chemists use algorithms to locate the geometry of the transition state on the potential energy surface. By calculating the energy difference between the reactants and the transition state, the activation energy can be determined, which provides insight into the reaction rate.

DFT calculations can predict where a reaction is most likely to occur on the molecule. This is often achieved by analyzing Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The location of the HOMO indicates regions that are rich in electrons and thus likely to be sites of electrophilic attack. In this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring, particularly at the ortho and para positions relative to the electron-donating amine group.

LUMO: The location of the LUMO indicates regions that are electron-deficient and are likely sites of nucleophilic attack.

Another useful tool is the calculation of the Molecular Electrostatic Potential (MEP), which maps the charge distribution onto the molecule's surface. researchgate.net Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the nitrogen atom of the amine group and the oxygen of the trifluoromethoxy group, and a positive potential around the amine hydrogens.

Spectroscopic Parameter Prediction and Interpretation

Computational methods are widely used to predict various types of spectra, which aids in the interpretation of experimental data and the confirmation of molecular structure. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Predicting NMR chemical shifts computationally has become a standard practice. nrel.govresearchgate.net Methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework are commonly employed. nih.gov These calculations provide theoretical chemical shifts that can be compared with experimental values.

The accuracy of these predictions allows chemists to assign specific peaks in an experimental spectrum to specific atoms in the molecule, which is particularly useful for complex structures. nih.gov For this compound, predicting the ¹⁹F NMR chemical shift is especially important, as the trifluoromethoxy (-OCF₃) group provides a unique spectroscopic handle. The chemical shift of the ¹⁹F nuclei is highly sensitive to the local electronic environment. nih.govnih.gov

Table 2: Illustrative Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H | 3.5 - 4.0 | Amine (-NH₂) protons, broad signal. |

| 6.7 - 7.6 | Aromatic protons, complex multiplet patterns. | |

| ¹³C | 115 - 150 | Aromatic carbons. |

| 120.4 (quartet) | Carbon of the -CF₃ group, split by fluorine. |

| ¹⁹F | ~ -58 | Trifluoromethoxy (-OCF₃) group, singlet. |

Note: These values are illustrative and depend on the specific computational method and solvent model used.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Each peak in a vibrational spectrum corresponds to a specific type of molecular motion, such as the stretching or bending of bonds. DFT calculations can predict the frequencies and intensities of these vibrational modes. nih.gov

Table 3: Illustrative Vibrational Mode Assignments for this compound

| Vibrational Mode | Functional Group | Illustrative Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amine (-NH₂) | 3350 - 3450 |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-F Stretch | Trifluoromethoxy (-OCF₃) | 1100 - 1250 |

| C-O Stretch | Trifluoromethoxy (-OCF₃) | 1000 - 1100 |

Note: These are typical frequency ranges. Precise values would be obtained from DFT frequency calculations.

Advanced Characterization Methodologies for 3 Trifluoromethoxy Biphenyl 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule with the complexity of 3'-(Trifluoromethoxy)biphenyl-4-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a complete structural assignment.

¹H NMR for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. The structure of this compound contains eight aromatic protons distributed across two phenyl rings, plus the two protons of the amine group.

Amine Protons (-NH₂): These typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

Aniline (B41778) Ring (Ring A): The protons on the ring bearing the amine group (H-2, H-3, H-5, H-6) form an AA'BB' spin system due to the substituent at the C-4 position. This results in two distinct signals, each integrating to two protons. The protons ortho to the electron-donating amine group (H-3, H-5) are shielded and appear upfield, while the protons meta to the amine group (H-2, H-6) are deshielded and appear downfield. rsc.org

Trifluoromethoxy-substituted Ring (Ring B): The four protons on this ring (H-2', H-4', H-5', H-6') are all chemically distinct. The trifluoromethoxy group (-OCF₃) is electron-withdrawing, causing a downfield shift for the protons on this ring compared to unsubstituted benzene (B151609). The splitting pattern is complex, with expected doublet, triplet, and multiplet signals arising from proton-proton (H-H) coupling.

Table 1: Expected ¹H NMR Chemical Shifts and Multiplicities for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| NH₂ | 3.5 - 4.5 | broad singlet | 2H |

| H-3, H-5 | 6.7 - 6.9 | doublet | 2H |

| H-2, H-6 | 7.3 - 7.5 | doublet | 2H |

Note: Expected values are based on analyses of similar substituted biphenyl (B1667301) compounds. Actual values may vary based on solvent and experimental conditions.

¹⁹F NMR for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Since ¹⁹F has a 100% natural abundance and a high gyromagnetic ratio, this method is exceptionally useful.

For this compound, the ¹⁹F NMR spectrum is expected to be simple but highly diagnostic. It will feature a single resonance (a singlet) corresponding to the three magnetically equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of the -OCF₃ group typically appears in the range of -56 to -60 ppm (relative to CFCl₃). ucsb.edu The precise chemical shift is sensitive to the local electronic environment, making it a valuable probe for studying intermolecular interactions. nih.gov

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity

While 1D NMR spectra provide essential information, 2D NMR experiments are necessary to piece together the molecular puzzle and unambiguously assign all signals.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would reveal the connectivity of protons within each of the two aromatic rings, allowing for the assignment of adjacent protons (e.g., H-2 with H-3, H-5' with H-4' and H-6').

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides a definitive link between the ¹H and ¹³C assignments for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (over two or three bonds). This is the key experiment for identifying the connectivity across quaternary carbons. For instance, it would show correlations from protons H-2 and H-6 to the quaternary carbon C-1', and from H-2' and H-6' to C-1, confirming the biphenyl linkage. Correlations from protons H-2' and H-4' to the carbon C-3' would confirm the position of the trifluoromethoxy group.

Table 3: Summary of Key Expected 2D NMR Correlations

| Experiment | Correlated Nuclei | Purpose |

|---|---|---|

| COSY | ¹H ↔ ¹H | Establishes proton connectivity within each phenyl ring. |

| HSQC | ¹H ↔ ¹³C (¹JCH) | Assigns protonated carbons. |

| HMBC | ¹H ↔ ¹³C (²⁻³JCH) | Confirms biphenyl linkage and substituent positions by correlating protons to quaternary carbons. |

Mass Spectrometry (MS) Techniques